molecular formula C4H5N3O2 B155463 1-Methyl-2-nitroimidazole CAS No. 1671-82-5

1-Methyl-2-nitroimidazole

Cat. No.: B155463
CAS No.: 1671-82-5
M. Wt: 127.1 g/mol
InChI Key: HBMINVNVQUDERA-UHFFFAOYSA-N
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Description

1-Methyl-2-nitroimidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. It features an imidazole ring substituted with a methyl group at the first position and a nitro group at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-2-nitroimidazole are bacterial nitroreductases (NTRs), which are widely distributed in various microorganisms . These enzymes play a crucial role in the bioactivation of nitroimidazole antibiotics, which are frequently used for treating anaerobic infections .

Mode of Action

The mode of action of this compound involves a process known as reductive bioactivation . The nitro group of the compound is reduced by the bacterial nitroreductases, generating a free nitro radical . This radical is believed to be responsible for the compound’s antimicrobial activity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of nitroimidazole drug molecules by bacterial nitroreductases .

Pharmacokinetics

Similar compounds like metronidazole are almost completely absorbed when given orally, with bioavailability >90% for tablets . Metronidazole is distributed widely and has low protein binding (<20%) . The elimination half-life of metronidazole is around 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. The compound’s interaction with bacterial nitroreductases leads to the generation of reactive intermediates that are toxic to the bacteria . This results in the inhibition of bacterial growth and the treatment of the infection.

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels. The compound is a bioreductive prodrug, meaning it is activated in hypoxic (low oxygen) conditions . This makes it particularly effective against anaerobic bacteria, which thrive in low-oxygen environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-nitroimidazole can be synthesized through various methods. One common approach involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the second position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-nitroimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential as an antimicrobial agent, targeting anaerobic bacteria and protozoa.

    Medicine: It is investigated for its anticancer properties, particularly in targeting hypoxic tumor cells.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other functional materials.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: Used for similar applications but with different pharmacokinetic properties.

    Benznidazole: Primarily used for treating Chagas disease.

    Ornidazole: Similar to metronidazole but with a longer half-life

Uniqueness: 1-Methyl-2-nitroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the first position and nitro group at the second position make it a versatile intermediate in synthetic chemistry and a potent agent in medicinal applications .

Properties

IUPAC Name

1-methyl-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMINVNVQUDERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168228
Record name 1-Methyl-2-nitroimidazole
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-82-5
Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitro-1H-imidazole
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Synthesis routes and methods

Procedure details

To a solution of 2-nitro-1H-imidazole (500 mg, 4.4 mmol) in DMF (50 mL) is added cesium carbonate (1.7 g, 5.3 mmol) and the mixture is heated to 50° C. for 30 minutes. The resulting suspension is cooled to room temperature and MeI (0.33 mL, 5.3 mmol) is added. The reaction is heated to 50° C. for 2 hours is then cooled to room temperature and filtered through a bed of Celite. The filtrate is poured over ice water and extracted ethyl acetate. The organic layer is washed with water, brine, dried (Na2SO4) and concentrated to afford the title compound (485 mg, 86%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 1-methyl-2-nitroimidazole and its derivatives in biological systems?

A: this compound and its derivatives exert their biological effects through enzymatic reduction, primarily in hypoxic environments. This reduction generates radical intermediates that are believed to be responsible for their cytotoxicity. [, ] In the context of Trypanosoma cruzi infection (Chagas disease), these radicals interact with intracellular components, causing damage and leading to parasite death. [] In cancer treatment, while the unreduced form exhibits radiosensitizing properties in hypoxic tumors, the radical intermediates generated during reduction can lead to unwanted side effects like peripheral neuropathy. []

Q2: How does the structure of this compound affect its reduction potential, and what are the implications for its biological activity?

A: The position of the nitro group on the imidazole ring significantly influences the reduction potential of nitroimidazoles. Generally, 2-nitroimidazoles possess more positive one-electron reduction potentials (E17) compared to their 5-nitro counterparts, making them stronger oxidizing agents. [] 4-nitroimidazoles, on the other hand, demonstrate even weaker oxidizing capabilities. [] Introducing electron-withdrawing substituents on the side chain can further enhance E17, sometimes exceeding the difference observed between 2- and 5-nitroimidazoles. [] This modulation of reduction potential through structural modifications directly impacts the compound's reactivity and therefore its biological activity and potential for therapeutic applications.

Q3: Can you provide examples of how the structure of this compound has been modified to create prodrugs for targeted therapy?

A: Researchers have explored the addition of bioreducible groups to this compound to develop hypoxia-activated prodrugs. For instance, conjugating a 4-nitrobenzyl (NB) or another this compound (NI) moiety to the hydroxamic acid group of the histone deacetylase inhibitor vorinostat (SAHA) generated NB-SAHA and NI-SAHA. [] These prodrugs remain inactive under normoxic conditions but release SAHA specifically in hypoxic environments (<0.1% oxygen) upon enzymatic bioreduction. [] This targeted approach aims to improve the therapeutic index of anticancer agents by concentrating their activity within the hypoxic regions of solid tumors, thereby minimizing off-target effects.

Q4: What is known about the toxicity of this compound and its metabolites?

A: Studies have shown that this compound can induce apoptosis in CHO cells. [] Furthermore, its reductive metabolite, 1-methyl-2-nitrosoimidazole, has been linked to DNA damage in HT-29 colon cancer cells. [] Research also suggests that this compound toxicity might involve oxidative stress. []

Q5: What are the challenges associated with synthesizing specific brominated derivatives of this compound?

A: Synthesizing certain brominated derivatives of this compound, particularly 4(5)-bromo-2-nitroimidazole, presents significant challenges. Direct bromination of 2-nitroimidazole tends to yield the dibrominated product, 4,5-dibromo-2-nitroimidazole, even with controlled conditions. [] While selectively brominating the 4-position of the 1-methyl derivative is achievable, subsequent demethylation attempts to obtain the desired 4-bromo-2-nitroimidazole have proven unsuccessful. [] These synthetic hurdles highlight the need for alternative approaches, such as lithiation followed by quenching with propyl nitrate, to access this specific derivative and potentially others with specific bromination patterns. []

Q6: What is the crystal structure of this compound?

A: this compound crystallizes in the monoclinic crystal system with the space group P21/c. [] The unit cell dimensions are a = 4.0668(13) Å, b = 11.198(4) Å, c = 6.137(2) Å, and β = 97.033(11)°. []

Q7: Have any in vivo studies been conducted to assess the efficacy of this compound derivatives as trypanocidal agents?

A: Yes, research has investigated the trypanocidal activity of Ro 15-0216, a 5-substituted 2-nitroimidazole, in mice infected with various Trypanosoma species. [] Results showed varying sensitivities among the tested trypanosome stocks, with the Trypanozoon group being the most susceptible, followed by T. vivax and T. congolense. [] Notably, administering Ro 15-0216 through drinking water demonstrated superior efficacy compared to single intraperitoneal injections. [] Importantly, the study highlighted the compound's effectiveness against drug-resistant strains and its synergistic potential when combined with established trypanocidal drugs like suramin and diminazene aceturate. []

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